Nonafluorobutanesulfonyl fluoride

Catalog No.
S793879
CAS No.
375-72-4
M.F
C4F10O2S
M. Wt
302.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonafluorobutanesulfonyl fluoride

CAS Number

375-72-4

Product Name

Nonafluorobutanesulfonyl fluoride

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride

Molecular Formula

C4F10O2S

Molecular Weight

302.09 g/mol

InChI

InChI=1S/C4F10O2S/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16

InChI Key

LUYQYZLEHLTPBH-UHFFFAOYSA-N

SMILES

C(C(C(F)(F)S(=O)(=O)F)(F)F)(C(F)(F)F)(F)F

Synonyms

1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl Fluoride; 1,1,2,2,3,3,4,4,4-Nonafluorobutan-1-sulfonyl Fluoride; 1,1,2,2,3,3,4,4,4-Nonafluorobutanesulfonyl Fluoride; Nonafluorobutanesulfonic Acid Fluoride; Nonafluorobutanesulfonyl Fluoride; Nonaflyl Fl

Canonical SMILES

C(C(C(F)(F)S(=O)(=O)F)(F)F)(C(F)(F)F)(F)F

NfF is a colorless, volatile liquid that repels water (immiscible) but readily dissolves in common organic solvents []. It serves as a key building block for the synthesis of nonaflates (nonafluorobutanesulfonates) which are crucial electrophiles in palladium-catalyzed cross-coupling reactions, a fundamental technique for constructing complex molecules []. Compared to the more commonly used triflic anhydride, NfF offers advantages like lower cost and greater stability [].


Molecular Structure Analysis

The NfF molecule possesses a perfluorinated (all hydrogens replaced by fluorine) butane chain (C4F9) attached to a sulfonyl fluoride group (SO2F). The key features of this structure include:

  • Perfluorination: The nine fluorine atoms surrounding the carbon chain create a strong electron-withdrawing effect, making the molecule highly reactive, particularly the sulfur-fluorine bond (S-F) [].
  • Sulfonyl Fluoride Group: This group is responsible for NfF's electrophilic character. The positive charge on the sulfur atom attracts nucleophiles (electron-donating species) for bond formation [].

Chemical Reactions Analysis

NfF is involved in various chemical reactions, including:

  • Synthesis: NfF is prepared by the electrochemical fluorination of sulfolane (a cyclic sulfone) [].

Reaction 1

Sulfolane + F_2 (electrolysis) -> NfF + other products []

  • Nonaflate formation: The S-F bond in NfF readily undergoes nucleophilic substitution with various nucleophiles (Nu) to form nonaflates (RO(SO2F)C4F9, where R is the nucleophile). Examples include:

Reaction 2

NfF + RNH2 -> RNH(SO2F)C4F9 (nonaflate sulfonamide) []

Reaction 3

NfF + ArO^- -> ArO(SO2F)C4F9 (nonaflate aryl ester) []

Reaction 4

NfF + enolate -> CH=C(R)(SO2F)C4F9 (nonaflate alkene) []

  • Stability in water: NfF exhibits remarkable stability in water at acidic conditions (pH < 12). However, at higher pH, it hydrolyzes (breaks down with water) [].

Physical And Chemical Properties Analysis

  • Physical State: Colorless, volatile liquid [].
  • Melting Point: Not readily available.
  • Boiling Point: Not readily available.
  • Solubility: Immiscible with water, soluble in organic solvents [].
  • Stability: Stable at room temperature, hydrolyzes in basic aqueous solutions (pH > 12) [].

Mechanism of Action (Not Applicable)

NfF does not directly participate in biological processes and lacks a specific mechanism of action in that context. Its significance lies in its ability to modify other molecules for research purposes.

NfF is a corrosive and toxic compound. It can cause severe irritation to skin, eyes, and respiratory system upon contact or inhalation [].

  • Safety Precautions: Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling NfF. Work in a well-ventilated fume hood and follow proper disposal procedures according to local regulations [].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 99 companies from 9 notifications to the ECHA C&L Inventory.;
H314 (95.96%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

375-72-4

Wikipedia

Perfluorobutanesulfonyl fluoride

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

All other basic organic chemical manufacturing
1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4,4-nonafluoro-: ACTIVE

Dates

Modify: 2023-08-15

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